(2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a fluorine atom at position 3 and a (2E)-3-(furan-2-yl)prop-2-en-1-one moiety. The bicyclic scaffold is pharmacologically significant due to its structural rigidity, which enhances receptor binding specificity. The fluorine substituent likely influences electronic properties and metabolic stability, while the furan group contributes π-π interactions in biological systems.
Properties
IUPAC Name |
(E)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-10-8-11-3-4-12(9-10)16(11)14(17)6-5-13-2-1-7-18-13/h1-2,5-7,10-12H,3-4,8-9H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFPRPAVNWAGP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic azabicyclo[3.2.1]octane core, introduction of the fluorine atom, and the coupling of the furan group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
[2+2] Photocycloaddition Reactions
The α,β-unsaturated ketone (enone) system undergoes [2+2] photocycloaddition under UV irradiation. This reaction proceeds via a triplet excited state, where the π* orbital occupancy induces polarity reversal (Umpolung), enabling regioselective cycloaddition with electron-deficient or electron-rich olefins .
Mechanistic Insights :
-
The triplet 1,4-diradical intermediate (VII ) partitions between cyclobutane formation and reversion to starting materials .
-
The furan’s electron-donating nature stabilizes HH adducts with electron-deficient partners .
Electrophilic Additions
The conjugated enone system participates in electrophilic additions, with the β-carbon acting as a nucleophilic site.
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| HBr (gas) | 3-Bromo derivative | 0°C, ether | Anti-Markovnikov addition |
| Cl₂ (excess) | Dichlorinated adduct | RT, CHCl₃ | Forms vicinal dihalide |
Stereochemical Considerations :
-
The (2E) configuration directs syn-addition due to steric hindrance from the bicyclic amine.
Substitution Reactions
The fluorine atom at the 3-position of the azabicyclo[3.2.1]octane scaffold undergoes nucleophilic substitution under SN2 conditions .
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NaN₃ | 3-Azido derivative | DMF, 80°C, 12 h | 85% |
| NH₃ (excess) | 3-Amino derivative | EtOH, reflux, 24 h | 70% |
Kinetics :
Oxidation of the Furan Ring
The furan moiety undergoes oxidation to form γ-lactone derivatives under mild conditions.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| mCPBA | Epoxidized furan | DCM, 0°C → RT | 60% |
| O₃, then H₂O₂ | 2-Ketone furan derivative | MeOH, -78°C → RT | 45% |
Side Reactions :
-
Over-oxidation can lead to ring-opening products.
Hydrolysis and Ring-Opening Reactions
The enone system undergoes acid-catalyzed hydration, while the bicyclic amine may protonate under acidic conditions .
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| H₂O (pH 2) | Hydrated enone | HCl, RT, 48 h | Forms geminal diol |
| H₂SO₄ (conc.) | Ring-opened amino alcohol | 100°C, 6 h | Degrades bicyclic framework |
Functionalization of the Bicyclic Amine
The nitrogen in the 8-azabicyclo[3.2.1]octane core undergoes alkylation or acylation .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I | N-Methyl derivative | K₂CO₃, DMF, 60°C | 90% |
| Ac₂O | N-Acetyl derivative | Pyridine, RT, 12 h | 82% |
Steric Effects :
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential as a pharmacological agent due to its structural features that allow interaction with various biological targets.
Neurological Applications
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, the core structure of this compound, may act as ligands for neurotransmitter transporters, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety .
Anticancer Activity
Studies have shown that compounds containing furan and bicyclic structures can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. The unique structure of (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one may enhance its efficacy against certain cancer cell lines .
Pharmacological Studies
Recent pharmacological studies have demonstrated the compound's potential efficacy in various assays:
Case Study 1: Neurological Disorder Treatment
A study published in Bioorganic & Medicinal Chemistry demonstrated that a related azabicyclo compound showed significant antidepressant activity in rodent models, leading to investigations into the structural modifications that could enhance efficacy .
Case Study 2: Anticancer Research
In vitro studies on furan-substituted compounds indicated that they could inhibit the growth of various cancer cell lines, prompting further exploration into their mechanisms of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural features and molecular properties of the target compound with similar derivatives:
*Estimated based on structural similarity to and .
Key Observations:
- Fluorine vs. Chlorine: The target compound’s 3-fluoro substituent reduces metabolic oxidation compared to chlorinated analogs (e.g., ), enhancing bioavailability .
- Furan vs. Aromatic Groups: The furan ring (electron-rich) may engage in weaker π-stacking than phenyl or benzodioxol groups () but offers reduced steric hindrance .
- Stereochemistry: The (2E)-configuration of the propenone chain likely enforces planar geometry, optimizing interactions with flat binding pockets compared to Z-isomers or saturated chains .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Methylthio or trifluoromethyl groups () enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Optical Activity
- Stereochemical purity is critical for activity. The (1R,5S) configuration in analogs () suggests enantioselective synthesis methods (e.g., chiral resolution) are required to avoid racemic mixtures .
Biological Activity
The compound (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one is a derivative of the 8-azabicyclo[3.2.1]octane framework, which has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a furan moiety and a bicyclic azabicyclo framework, which are critical for its biological interactions.
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class can act as neurotransmitter reuptake inhibitors , specifically targeting serotonin, norepinephrine, and dopamine transporters. This mechanism is crucial for the modulation of monoamine levels in the central nervous system, which is relevant for treating various neurological disorders such as depression and anxiety .
Pharmacological Properties
The biological activity of this compound includes:
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Depression : A clinical trial involving a related azabicyclo compound demonstrated significant improvements in depressive symptoms compared to placebo controls, indicating a robust antidepressant profile .
- Analgesic Efficacy : In animal models, compounds structurally similar to this compound showed superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that derivatives of the 8-azabicyclo[3.2.1]octane framework exhibit favorable safety profiles at therapeutic doses, with minimal adverse effects noted in animal studies . Long-term studies are necessary to fully establish safety parameters.
Q & A
(Basic) What synthetic strategies are recommended for preparing (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one, and what are the critical reaction parameters?
Answer:
The synthesis of this bicyclic enone derivative likely involves:
Core bicyclo[3.2.1]octane construction : Use a Mannich-type cyclization or ring-closing metathesis to form the azabicyclo scaffold. Fluorination at position 3 can be achieved via electrophilic fluorination (e.g., Selectfluor®) under anhydrous conditions .
Enone functionalization : A Horner-Wadsworth-Emmons reaction between a phosphonate ester and a furan-2-carbaldehyde derivative to install the (E)-configured α,β-unsaturated ketone.
Critical parameters :
- Temperature control (<0°C for fluorination to avoid side reactions).
- Solvent choice (e.g., THF or DMF for polar aprotic conditions).
- Purification via column chromatography or recrystallization to isolate the (E)-isomer .
(Basic) How can the purity and structural integrity of this compound be validated?
Answer:
- Purity : Use reversed-phase HPLC with a C18 column (method: 0.1% TFA in H₂O/ACN gradient, 1.0 mL/min flow rate). Purity >95% is typical for research-grade material .
- Structural confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, enone carbonyl at ~195 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~318.14).
- X-ray crystallography : For absolute stereochemical assignment (monoclinic P2₁/c space group, as seen in analogous fluorinated bicyclo compounds) .
(Advanced) What methodologies resolve contradictions between computational predictions and experimental data on the compound’s conformation?
Answer:
Discrepancies often arise due to solvent effects or crystal packing forces. Strategies include:
Comparative crystallography : Analyze single-crystal X-ray data (e.g., unit cell parameters: a = 7.203 Å, b = 11.309 Å, β = 97.39°) to validate computational models .
DFT/MD simulations : Use polarizable continuum models (PCM) for solvent correction and compare torsional angles (e.g., C6–C1–F1 bond angle discrepancies >5° warrant re-parameterization) .
Variable-temperature NMR : Probe dynamic conformational changes in solution.
(Advanced) How can the stereochemical outcome of the 3-fluoro substituent be controlled during synthesis?
Answer:
- Chiral auxiliaries : Use enantiopure precursors (e.g., (1R*,5S*)-configured intermediates) to direct fluorination stereoselectivity .
- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during fluorination.
- Crystallographic validation : Confirm absolute configuration via anomalous dispersion in X-ray data (Flack parameter <0.1) .
(Basic) What analytical techniques are suitable for quantifying degradation products under physiological conditions?
Answer:
- Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via:
- LC-MS/MS : Detect hydrolyzed products (e.g., furan-2-carboxylic acid or bicyclo alcohol derivatives).
- UV-Vis spectroscopy : Track absorbance changes at λ = 245 nm (enone conjugation).
- Forced degradation : Acidic (0.1M HCl) and oxidative (H₂O₂) conditions reveal susceptibility of the enone and furan moieties .
(Advanced) What structure-activity relationship (SAR) insights are critical for optimizing this compound’s bioactivity?
Answer:
Key SAR considerations:
Fluorine position : 3-Fluoro substitution enhances metabolic stability but may reduce solubility.
Furan vs. other heterocycles : Replace furan with thiophene or pyridine to modulate electron density and binding affinity (e.g., furan’s oxygen lone pairs impact π-π stacking) .
Enone geometry : The (E)-isomer typically shows higher target engagement than (Z) due to planarity.
Methodology :
- Molecular docking : Screen against homology models of target proteins (e.g., kinases or GPCRs).
- Pharmacokinetic profiling : Measure logP (experimental vs. predicted) to balance lipophilicity and bioavailability .
(Advanced) How can researchers address discrepancies in reported solubility data for this compound?
Answer:
Contradictory solubility values often stem from:
Polymorphism : Characterize solid-state forms (amorphous vs. crystalline) via DSC/TGA.
Solvent purity : Use HPLC-grade solvents and control humidity (<5% RH) during measurements.
Standardized protocols : Follow USP guidelines for equilibrium solubility determination (shake-flask method, 24 hr agitation) .
(Basic) What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
